17-Methyl-17-[(trimethylsilyl)oxy]estr-4-en-3-one
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Overview
Description
17-Methyl-17-[(trimethylsilyl)oxy]estr-4-en-3-one is a synthetic compound with the molecular formula C22H36O2Si. It is known for its unique structure, which includes a trimethylsilyl group attached to the oxygen atom at the 17th position of the steroid backbone. This compound is often used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 17-Methyl-17-[(trimethylsilyl)oxy]estr-4-en-3-one typically involves the reaction of 17-hydroxy-17-methyl-estr-4-en-3-one with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl ether. The general reaction scheme is as follows:
17-Hydroxy-17-methyl-estr-4-en-3-one+Trimethylsilyl chloride→this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
17-Methyl-17-[(trimethylsilyl)oxy]estr-4-en-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like hydrochloric acid (HCl) or bromine (Br2) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
17-Methyl-17-[(trimethylsilyl)oxy]estr-4-en-3-one is utilized in various scientific research fields:
Chemistry: It serves as a precursor for the synthesis of other complex molecules.
Biology: The compound is used in studies related to hormone activity and receptor binding.
Medicine: Research on its potential therapeutic effects and interactions with biological systems is ongoing.
Industry: It is employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 17-Methyl-17-[(trimethylsilyl)oxy]estr-4-en-3-one involves its interaction with specific molecular targets, such as hormone receptors. The trimethylsilyl group enhances the compound’s stability and bioavailability, allowing it to effectively bind to receptors and modulate their activity. This interaction can influence various biological pathways and processes.
Comparison with Similar Compounds
Similar Compounds
17-Hydroxy-17-methyl-estr-4-en-3-one: Lacks the trimethylsilyl group, resulting in different chemical properties.
17α-Hydroxy-17-methylestr-4-en-3-one: Another similar compound with variations in the functional groups attached to the steroid backbone.
Uniqueness
17-Methyl-17-[(trimethylsilyl)oxy]estr-4-en-3-one is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical and biological properties. This modification enhances its stability, making it a valuable compound for various research applications.
Properties
IUPAC Name |
13,17-dimethyl-17-trimethylsilyloxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36O2Si/c1-21-12-10-18-17-9-7-16(23)14-15(17)6-8-19(18)20(21)11-13-22(21,2)24-25(3,4)5/h14,17-20H,6-13H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIUQOXIBUBXJBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2(C)O[Si](C)(C)C)CCC4=CC(=O)CCC34 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36O2Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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